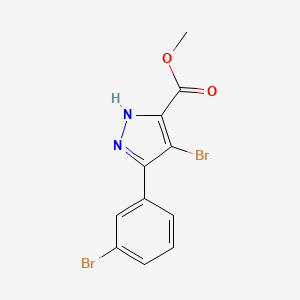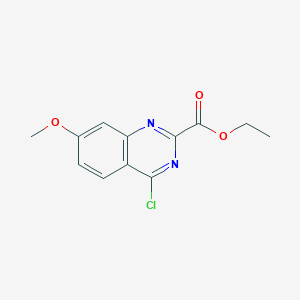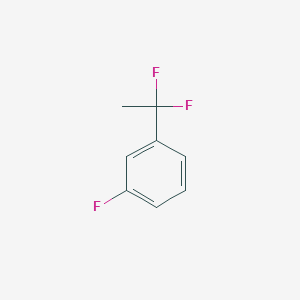![molecular formula C10H16BNO2 B1453502 {3-[1-(二甲基氨基)乙基]苯基}硼酸 CAS No. 1287753-36-9](/img/structure/B1453502.png)
{3-[1-(二甲基氨基)乙基]苯基}硼酸
描述
{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid is an organoboron compound with the molecular formula C10H16BNO2 It is a boronic acid derivative that features a phenyl ring substituted with a dimethylaminoethyl group and a boronic acid functional group
科学研究应用
{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid is used in various scientific research applications, including:
Chemistry: As a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: In the study of enzyme inhibitors and other biological processes.
Industry: Used in the synthesis of advanced materials and polymers
作用机制
Target of Action
{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . The primary targets of this compound are the transition metal catalysts, such as palladium, used in these reactions .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid interacts with its targets through a process known as transmetalation . This process involves the transfer of the organoboron group from the boron atom to the palladium atom .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid . This reaction is a carbon–carbon bond-forming reaction that is widely used in organic chemistry . The downstream effects of this reaction include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
For instance, the hydrolysis of some phenylboronic pinacol esters, which are related compounds, is known to be influenced by the pH of the environment .
Result of Action
The primary result of the action of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of research and industry .
Action Environment
The action, efficacy, and stability of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can significantly influence the rate of hydrolysis of related compounds . Additionally, the success of the Suzuki–Miyaura cross-coupling reaction, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
生化分析
Biochemical Properties
{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid plays a crucial role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective tool for studying enzyme mechanisms and protein interactions. It interacts with enzymes such as glucokinase and enoyl-ACP reductase, modulating their activity and providing insights into their biochemical pathways . The compound’s interaction with these enzymes involves the formation of boronate esters, which can inhibit or activate the enzymes depending on the context.
Cellular Effects
The effects of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, it can impact cell signaling by interacting with key signaling molecules, thereby altering cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by forming reversible covalent bonds with their active sites. This interaction can lead to changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways . The compound’s ability to modulate gene expression is also linked to its interaction with transcription factors and other regulatory proteins, which can alter the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can lead to adverse effects, including enzyme inhibition and cellular toxicity . Threshold effects have been observed, where the compound’s impact on biochemical pathways becomes more pronounced at specific concentration ranges.
Metabolic Pathways
{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of key metabolites by modulating enzyme activity and gene expression . The compound’s interaction with metabolic enzymes can lead to changes in the production and utilization of metabolic intermediates, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is also influenced by its chemical properties, such as solubility and stability, which determine its ability to penetrate cell membranes and reach target sites.
Subcellular Localization
The subcellular localization of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can influence its interaction with biomolecules and its overall efficacy in modulating biochemical pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Suzuki–Miyaura coupling reaction, which uses a palladium catalyst to couple an aryl halide with a boronic acid or boronate ester. The reaction conditions generally include a base, such as potassium carbonate, and a solvent like tetrahydrofuran or toluene .
Industrial Production Methods
Industrial production of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid may involve large-scale Suzuki–Miyaura coupling reactions. These reactions are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
化学反应分析
Types of Reactions
{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Major Products
Phenols: Formed through oxidation.
Substituted Aromatics: Formed through Suzuki–Miyaura coupling reactions.
相似化合物的比较
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
4-(Dimethylamino)phenylboronic acid: Similar structure but with the dimethylamino group in the para position.
2-(Dimethylamino)phenylboronic acid: Similar structure but with the dimethylamino group in the ortho position.
Uniqueness
{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid is unique due to the presence of the dimethylaminoethyl group, which can influence its reactivity and interactions in chemical reactions. This structural feature may provide distinct advantages in specific applications, such as enhanced solubility or reactivity in certain conditions .
属性
IUPAC Name |
[3-[1-(dimethylamino)ethyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO2/c1-8(12(2)3)9-5-4-6-10(7-9)11(13)14/h4-8,13-14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLNHFNWYLMGHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(C)N(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501238045 | |
| Record name | B-[3-[1-(Dimethylamino)ethyl]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501238045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1287753-36-9 | |
| Record name | B-[3-[1-(Dimethylamino)ethyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1287753-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[3-[1-(Dimethylamino)ethyl]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501238045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


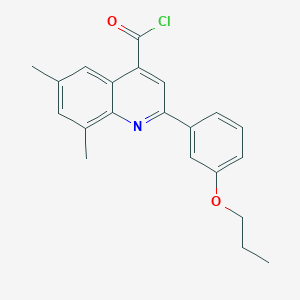

![4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1453422.png)
![4-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1453423.png)
![5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1453424.png)
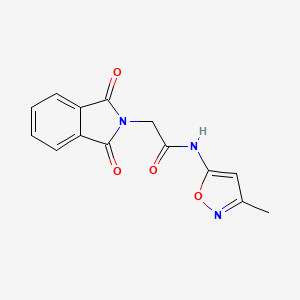
![1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride](/img/structure/B1453427.png)
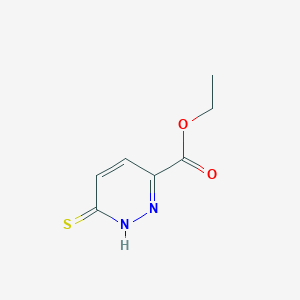
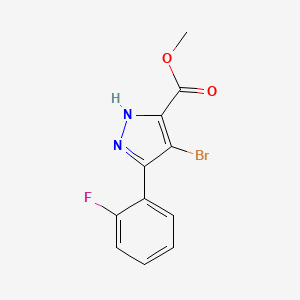
![6-Piperazin-1-yl-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1453435.png)
